molecular formula C12H14O2 B146690 5-Ethenyl-2-phenyl-1,3-dioxane CAS No. 128562-00-5

5-Ethenyl-2-phenyl-1,3-dioxane

Cat. No.: B146690
CAS No.: 128562-00-5
M. Wt: 190.24 g/mol
InChI Key: UIXWASZEUIZYAW-UHFFFAOYSA-N
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Description

5-Ethenyl-2-phenyl-1,3-dioxane is a six-membered cyclic acetal derivative with a phenyl group at position 2 and an ethenyl (vinyl) substituent at position 5.

Properties

CAS No.

128562-00-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-ethenyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2

InChI Key

UIXWASZEUIZYAW-UHFFFAOYSA-N

SMILES

C=CC1COC(OC1)C2=CC=CC=C2

Canonical SMILES

C=CC1COC(OC1)C2=CC=CC=C2

Synonyms

1,3-Dioxane,5-ethenyl-2-phenyl-,trans-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs of 5-Ethenyl-2-phenyl-1,3-dioxane, highlighting substituent variations and their implications:

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Structural Implications
This compound Ethenyl (C=CH₂) C₁₂H₁₂O₂ 188.22 Conjugated double bond for reactivity; planar geometry
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Two hydroxymethyl (-CH₂OH) C₁₂H₁₆O₄ 224.26 High polarity, hydrogen bonding potential
5-Oxo-2-phenyl-1,3-dioxane Oxo (C=O) C₁₁H₁₀O₃ 190.20 Electrophilic carbonyl; prone to nucleophilic attack
2-Ethyl-5-triphenylmethyl-1,3-dioxane Ethyl (-CH₂CH₃) and triphenylmethyl C₂₉H₃₂O₂ 412.56 Bulky substituents; equatorial conformation
2,5,5-Trimethyl-2-phenyl-1,3-dioxane Methyl (-CH₃) C₁₅H₂₂O₂ 234.33 Enhanced hydrophobicity; steric hindrance
Key Observations:
  • Electronic Effects : The ethenyl group in this compound introduces π-electron density, enabling Diels-Alder or radical addition reactions, unlike the electron-withdrawing oxo group in 5-Oxo-2-phenyl-1,3-dioxane .
  • Steric Considerations : Bulky groups (e.g., triphenylmethyl in ) enforce equatorial positioning, stabilizing chair conformations , whereas smaller substituents (e.g., hydroxymethyl) allow greater rotational freedom .
  • Polarity: Hydroxymethyl groups increase solubility in polar solvents (e.g., water or ethanol), while methyl/ethyl groups enhance lipophilicity .

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